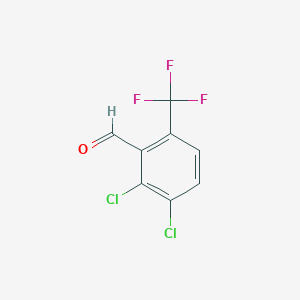

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde

説明

Synthesis Analysis

The synthesis of derivatives related to 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde can be accomplished through various chemical reactions, leveraging the reactivity of halides and aldehydes. For instance, benzaldehydes have been used in Pd-catalyzed ortho C-H methylation and fluorination reactions, employing directing groups for site-specific modifications (Chen & Sorensen, 2018)1. Moreover, the use of superacids and H-Zeolite has been reported to mediate reactions of benzaldehyde with aromatic compounds, indicating the versatility of such substrates in synthetic chemistry (Koltunov, Walspurger, & Sommer, 2004)2.

Molecular Structure Analysis

The molecular structure of benzaldehyde derivatives, including those similar to 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde, has been elucidated through techniques like X-ray crystallography. For example, the benzaldehyde/boron trifluoride adduct has been studied to understand the electronic nature and structural arrangement of such complexes, providing insights into the interactions between the aldehyde group and Lewis acids (Reetz et al., 1986)3.

Chemical Reactions and Properties

Benzaldehyde compounds participate in a variety of chemical reactions, serving as precursors for C-C bond formation, cycloadditions, and other transformations essential for synthesizing complex organic molecules. The interaction of benzaldehyde with Lewis acids, for example, demonstrates its role in facilitating nucleophilic additions and the formation of cyclic compounds (Beckwith et al., 2001)4.

Physical Properties Analysis

The physical properties of benzaldehyde derivatives are influenced by their molecular structure, including polarity, boiling points, and solubility. These properties are critical for their application in chemical synthesis, where solvents and reaction conditions are chosen based on the physical characteristics of the reactants and products.

Chemical Properties Analysis

The chemical properties of 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde derivatives, such as reactivity with nucleophiles, electrophiles, and other organic molecules, are central to their utility in organic synthesis. The presence of electron-withdrawing or donating groups on the benzaldehyde core affects its reactivity, enabling selective transformations and the synthesis of targeted chemical structures.

科学的研究の応用

- Summary of the Application : Trifluoromethylpyridines (TFMP) and its derivatives have significant applications in the agrochemical and pharmaceutical industries . The major use of TFMP derivatives is in the protection of crops from pests .

- Methods of Application or Experimental Procedures : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand . Various methods of synthesizing 2,3,5-DCTF have been reported .

- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

特性

IUPAC Name |

2,3-dichloro-6-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F3O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCYGNWQELPOXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590660 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-(trifluoromethyl)benzaldehyde | |

CAS RN |

186517-27-1 | |

| Record name | 2,3-Dichloro-6-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。